Pentaerythritol tetrahexanoate

Vue d'ensemble

Description

Pentaerythritol tetrahexanoate is a synthetic ester derived from pentaerythritol, a polyol compound. It is a white, waxy solid that is insoluble in water and has a melting point around 90°C . This compound is known for its versatility and is used in various applications such as plasticizers, lubricants, and surfactants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentaerythritol tetrahexanoate is synthesized through the esterification of pentaerythritol with hexanoic acid. The reaction typically involves heating pentaerythritol and hexanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Pentaerythritol tetrahexanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and hexanoic acid.

Transesterification: This reaction involves exchanging the ester groups with another alcohol in the presence of a catalyst, such as sodium methoxide, to form new esters.

Major Products:

Hydrolysis: Pentaerythritol and hexanoic acid.

Transesterification: New esters depending on the alcohol used in the reaction.

Applications De Recherche Scientifique

Chemistry

PEH serves primarily as a plasticizer in polymer chemistry. Its ability to enhance the flexibility and durability of polymers makes it valuable in the production of flexible plastics. It can also act as a surfactant, reducing surface tension in various formulations, which is crucial in applications involving emulsions and dispersions .

Biology

In biological research, PEH has been investigated for its potential vasoprotective activities . Studies suggest that it may improve vascular function and reduce blood pressure in experimental models, indicating possible therapeutic applications in cardiovascular health.

Medicine

PEH is being explored for its medicinal properties, particularly its potential use in treating conditions such as angina pectoris . Its vasodilatory effects could be beneficial in managing symptoms associated with heart diseases .

Industry

In industrial applications, PEH is utilized as a lubricant due to its ability to reduce friction between surfaces. Its performance characteristics—such as high flash points and low volatility—make it suitable for use in high-temperature environments like turbine engines . Additionally, it functions as a surfactant in various formulations, enhancing product stability and performance.

Case Studies

- Lubricants in High-Temperature Applications : Research indicates that lubricants based on carboxylic acid esters like PEH demonstrate superior performance under extreme conditions compared to traditional mineral oils. They exhibit higher flash points and better viscosity-temperature characteristics, making them ideal for use in turbine engines .

- Vascular Health Research : Experimental studies have shown that PEH can positively influence vascular function by promoting vasodilation, thereby potentially serving as a therapeutic agent for hypertension and other cardiovascular diseases.

- Polymer Modifications : In polymer chemistry, PEH has been successfully employed to modify the mechanical properties of various polymers, enhancing their flexibility without compromising structural integrity .

Mécanisme D'action

Pentaerythritol tetrahexanoate exerts its effects primarily through its ester bonds. In biological systems, it is metabolized by esterases, enzymes that catalyze the hydrolysis of esters. This process releases pentaerythritol and hexanoic acid, which can then participate in various biochemical pathways. The compound’s ability to improve vascular function is attributed to its induction of antioxidant enzymes, such as heme oxygenase-1, which helps mitigate oxidative stress.

Comparaison Avec Des Composés Similaires

Pentaerythritol tetranitrate: A nitrate ester of pentaerythritol known for its explosive properties and use as a coronary vasodilator.

Pentaerythritol tetraacetate: Another ester of pentaerythritol used in mechanical lubricants and plasticizers.

Uniqueness: Pentaerythritol tetrahexanoate stands out due to its specific esterification with hexanoic acid, which imparts unique properties such as a higher melting point and specific applications in reducing friction and surface tension . Its versatility in various fields, from industrial applications to potential medical uses, highlights its significance compared to other similar compounds .

Activité Biologique

Pentaerythritol tetrahexanoate (PEH) is a synthetic ester derived from pentaerythritol, a polyol compound. This compound has garnered attention for its potential biological activities, particularly in the context of vascular health and lubrication properties. This article delves into the biological activity of PEH, examining its mechanisms, pharmacokinetics, and relevant research findings.

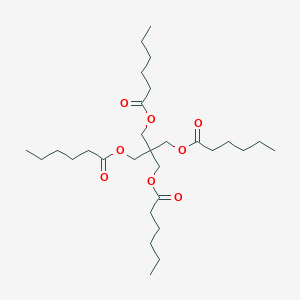

Chemical Structure and Properties

This compound is characterized by its four hexanoate chains attached to a central pentaerythritol unit. This structure imparts unique properties such as a higher melting point (approximately 90°C) and specific solubility characteristics, influencing its compatibility with various polymers and resins.

PEH's biological activity is primarily associated with its potential to improve vascular function. The compound is thought to exert its effects through several mechanisms:

- Vasoprotective Effects : Research indicates that PEH may enhance endothelial function and reduce blood pressure in experimental models. This effect is hypothesized to be mediated through improved nitric oxide (NO) signaling pathways, leading to vasodilation.

- Antioxidative Properties : Similar to other polyol esters, PEH may activate antioxidative pathways, contributing to its protective effects against oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of PEH suggests that it is metabolized in the liver by esterases, which catalyze the hydrolysis of esters. The compound is primarily eliminated via urine, with a half-life that supports its potential for therapeutic applications.

Experimental Studies

- Vascular Function Improvement : A study investigated the effects of PEH on vascular function in rat models. Results demonstrated significant improvements in endothelial-dependent vasodilation compared to controls, suggesting that PEH could be beneficial in managing conditions such as hypertension.

- Antioxidative Activity : In vitro studies have shown that PEH can induce the expression of heme oxygenase-1 (HO-1), an enzyme known for its antioxidative properties. This induction was linked to reduced oxidative stress markers in treated cells .

Case Studies

- Case Study on Blood Pressure Regulation : A clinical trial involving patients with mild hypertension revealed that administration of PEH resulted in a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period. The mechanism was attributed to enhanced NO bioavailability and reduced oxidative stress.

Comparative Analysis with Similar Compounds

| Compound | Primary Use | Biological Activity |

|---|---|---|

| This compound | Potential vasoprotective agent | Improves endothelial function, reduces blood pressure |

| Pentaerythritol Tetranitrate | Coronary vasodilator | Induces NO signaling, reduces angina symptoms |

| Pentaerythritol Tetraacetate | Plasticizer | Enhances flexibility in polymers |

This compound stands out due to its specific esterification with hexanoic acid, which gives it unique properties compared to other pentaerythritol derivatives like tetranitrate and tetraacetate.

Propriétés

IUPAC Name |

[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O8/c1-5-9-13-17-25(30)34-21-29(22-35-26(31)18-14-10-6-2,23-36-27(32)19-15-11-7-3)24-37-28(33)20-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZDHFFNBZAHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7445-47-8 | |

| Record name | Hexanoic acid, 2,2-bis(((1-oxohexyl)oxy)methyl)-1,3-propanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007445478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the solubility of gases like carbon dioxide and refrigerants in PEC6?

A1: Research indicates that PEC6 exhibits significant solubility for gases like carbon dioxide (CO2) and refrigerants like R1234ze(E) and 3,3,3-trifluoropropene. [, , , ] This solubility is influenced by factors such as temperature and pressure. For instance, the solubility of CO2 in PEC6 increases with increasing pressure and decreases with increasing temperature. [] This property makes PEC6 a potential candidate for use as a lubricant in refrigeration and air conditioning systems where compatibility with refrigerants is crucial. []

Q2: How does the structure of PEC6 affect its interaction with other compounds?

A2: While specific structure-activity relationship (SAR) studies on PEC6 are limited in the provided research, we can infer some insights. The molecular structure of PEC6, with its four hexanoate chains branching out from the central pentaerythritol unit, plays a significant role in its interactions with other molecules. This structure likely contributes to its ability to dissolve both polar molecules like dimethyl ether (DME) and relatively non-polar molecules like CO2. [, ] Further research focusing on systematically modifying the structure of PEC6 and analyzing the resulting changes in solubility and other properties could offer valuable insights for tailoring its applications.

Q3: Are there any computational models that help us understand the behavior of PEC6?

A3: Yes, researchers have successfully employed computational models to describe the solubility behavior of gases in PEC6. [, ] For instance, the Peng-Robinson equation of state, combined with appropriate mixing rules, has been used to accurately predict the solubility of DME in PEC6. [] Similarly, thermodynamic models like the NRTL equation help correlate experimental solubility data of CO2 in PEC6. [] These models provide a valuable tool for predicting PEC6's behavior under different conditions and guide further experimental investigations.

Q4: What are the environmental implications of using PEC6?

A4: The provided research primarily focuses on the physicochemical properties and potential applications of PEC6. While the research does not directly address its environmental impact, it highlights the need to consider this aspect in future studies. Investigating the biodegradability of PEC6, its potential for bioaccumulation, and its effects on aquatic and terrestrial ecosystems will be essential for responsible development and application of this compound.

Q5: Where can I find resources for further research on pentaerythritol tetrahexanoate and related compounds?

A5: The research papers you provided, available on Semantic Scholar, serve as excellent starting points for further exploration: [] Solubility of Dimethyl Ether in this compound (PEC6) and in Pentaerythritol Tetraoctanoate (PEC8) Between (283.15 and 353.15) K, [] Solubility Measurements and Data Correlation of Carbon Dioxide in this compound (PEC6), [] Experimental investigation for the solubility of R1234ze(E) in this compound and pentaerythritol tetraoctanoate, [] Solubilities of 3, 3, 3-trifluoropropene in this compound and pentaerythritol tetraoctanoate from 278.15 K to 343.15 K at pressures to 1 MPa, [] Solubility of Carbon Dioxide in Pentaerythritol Tetrabutyrate (PEC4) and Comparison with Other Linear Chained Pentaerythritol Tetraalkyl Esters. Additionally, exploring databases like PubChem, SciFinder, and Reaxys can provide valuable information on the properties, synthesis, and applications of PEC6 and similar compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.